molecular formula C11H11NO2 B11905380 Methyl 5-methyl-1H-indole-1-carboxylate

Methyl 5-methyl-1H-indole-1-carboxylate

Cat. No.: B11905380
M. Wt: 189.21 g/mol
InChI Key: RLZDMSMACOYMMH-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1H-indole-1-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methyl-1H-indole-1-carboxylate typically involves the esterification of indole-5-carboxylic acid. One common method is to react indole-5-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . Another approach involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using phase-transfer catalysis .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Methyl 5-methyl-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit certain protein kinases, affecting cell signaling pathways and leading to therapeutic effects .

Comparison with Similar Compounds

  • Methyl indole-5-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate

Comparison: Methyl 5-methyl-1H-indole-1-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 5-methylindole-1-carboxylate

InChI

InChI=1S/C11H11NO2/c1-8-3-4-10-9(7-8)5-6-12(10)11(13)14-2/h3-7H,1-2H3

InChI Key

RLZDMSMACOYMMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)C(=O)OC

Origin of Product

United States

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